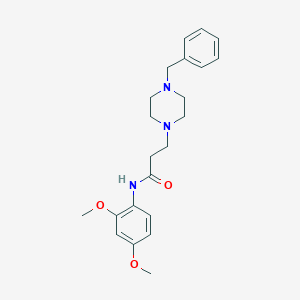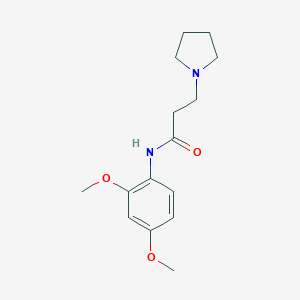![molecular formula C20H21ClN2O4 B248341 2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248341.png)
2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, making it a versatile candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is then reacted with 1-(2-methoxybenzoyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions often require the presence of a base and are carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-phenoxy)-1-[4-(2-hydroxy-benzoyl)-piperazin-1-yl]-ethanone
- 2-(4-Chloro-phenoxy)-1-[4-(2-ethoxy-benzoyl)-piperazin-1-yl]-ethanone
- 2-(4-Chloro-phenoxy)-1-[4-(2-methyl-benzoyl)-piperazin-1-yl]-ethanone
Uniqueness
Compared to similar compounds, 2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both chloro and methoxy groups, along with the piperazine ring, allows for versatile reactivity and potential interactions with a wide range of molecular targets.
Propiedades
Fórmula molecular |
C20H21ClN2O4 |
|---|---|
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-1-[4-(2-methoxybenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-18-5-3-2-4-17(18)20(25)23-12-10-22(11-13-23)19(24)14-27-16-8-6-15(21)7-9-16/h2-9H,10-14H2,1H3 |
Clave InChI |
GQOYUUQYWXYYBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B248259.png)

![3-[butyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248261.png)
![3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248262.png)

![N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248265.png)

![ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248269.png)
![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)


![3-[benzyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248274.png)

![Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248282.png)
